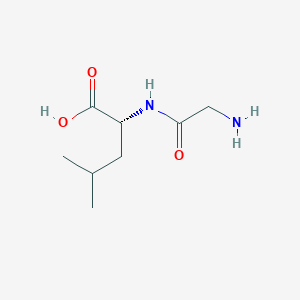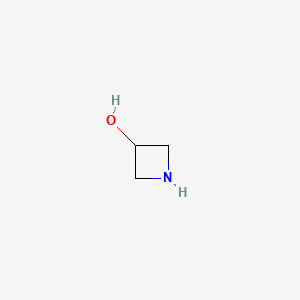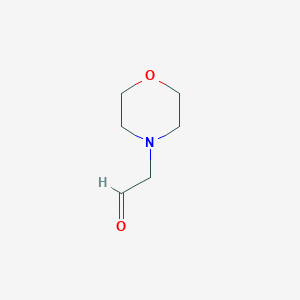
Glycyl-d-leucine
Descripción general
Descripción
Glycyl-d-leucine is a dipeptide composed of glycine and d-leucine joined by a peptide linkage This compound is a derivative of leucine, an essential amino acid, and glycine, the simplest amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-d-leucine typically involves the formation of a peptide bond between glycine and d-leucine. One common method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The carboxyl group of glycine is activated by DCC, allowing it to react with the amino group of d-leucine to form the dipeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing the metabolic pathways involved in amino acid synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-d-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the release of glycine and d-leucine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for dipeptides.
Substitution: The amino and carboxyl groups can be modified through substitution reactions to form derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Hydrolysis: Glycine and d-leucine.
Oxidation: Oxidized derivatives of the amino acids.
Substitution: Acylated or other substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Glycyl-d-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and degradation.
Medicine: Potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Used in the production of peptide-based drugs and as a nutritional supplement
Mecanismo De Acción
The mechanism of action of glycyl-d-leucine involves its interaction with enzymes and receptors in the body. It can act as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-l-leucine: Similar structure but contains l-leucine instead of d-leucine.
Glycyl-glycine: A simpler dipeptide composed of two glycine molecules.
Leucyl-glycine: The reverse sequence of glycyl-leucine
Uniqueness
Glycyl-d-leucine is unique due to the presence of d-leucine, which is less common in nature compared to l-leucine.
Propiedades
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017042 | |
| Record name | Glycyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-13-1 | |
| Record name | Glycyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the solubility of Glycyl-d-leucine?
A1: Research has investigated the solubility of several cyclic dipeptides, including this compound, in water at 298.15 K []. This study found that this compound has a specific solubility at that temperature, which was then used to calculate thermodynamic properties like the molar Gibbs free energy of dissolution.
Q2: Can you explain more about how the solubility data was used to understand the thermodynamics of this compound dissolving in water?
A2: The researchers experimentally determined the solubility constant (Ksp) of this compound in water []. This constant reflects the equilibrium between the solid dipeptide and its dissolved form. From the Ksp, they were able to calculate the Gibbs free energy of dissolution (ΔG), which indicates the spontaneity of the dissolving process. They also utilized previously gathered data on enthalpy of dissolution (ΔH) and combined it with the new ΔG values to determine the entropy of dissolution (ΔS). These calculations offer insight into the energy changes and order/disorder shifts that happen when this compound dissolves in water.
Q3: Were any other dipeptides examined in this solubility study?
A3: Yes, the study looked at the solubilities of four other cyclic dipeptides: cyclic glycylglycine, cyclic d-alanylglycine, cyclic d-alanyl-d-alanine, and cyclic d-valyl-L-valine []. Comparing these results to this compound could provide insights into how structural variations among dipeptides influence their solubility behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)








![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)




